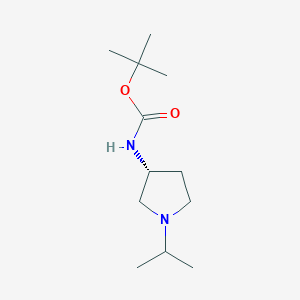

(R)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate

描述

(R)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position and an isopropyl substituent at the 1-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to the steric and electronic properties imparted by its substituents. These analogs share the core pyrrolidine-carbamate framework but differ in their 1-position substituents, enabling a discussion of how structural variations influence physicochemical and functional properties.

属性

IUPAC Name |

tert-butyl N-[(3R)-1-propan-2-ylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)14-7-6-10(8-14)13-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSXYZRRWKMGM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CC[C@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate typically involves the formation of the pyrrolidine ring followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or rhodium .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps like protection and deprotection of functional groups, cyclization, and purification through techniques like crystallization or chromatography .

化学反应分析

Types of Reactions

®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction of the carbamate group to amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .

科学研究应用

Chemistry

In chemistry, ®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is used as a chiral building block for the synthesis of enantiomerically pure compounds. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents .

Industry

In the industrial sector, ®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for large-scale manufacturing processes .

作用机制

The mechanism of action of ®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

相似化合物的比较

Substituent Effects

- Isopropyl vs. Isobutyl (Alkyl Groups): The isobutyl analog (CAS 1286207-16-6) replaces the isopropyl group with a longer, branched alkyl chain. This increases molar mass (242.36 vs. The tert-butyl carbamate group remains constant, providing steric shielding that may slow metabolic degradation.

Isopropyl vs. Pivaloyl (Acyl Group):

The pivaloyl analog (CAS 1286208-04-5) introduces a bulky acyl group, altering electronic and steric profiles. The carbonyl group in the pivaloyl substituent increases polarity (evident in its higher molar mass, 270.37 g/mol) and may render the compound more susceptible to hydrolysis or enzymatic cleavage compared to alkyl-substituted analogs .

Implications for Reactivity and Stability

- Steric Hindrance: The tert-butyl carbamate group in all three compounds confers significant steric hindrance, which can stabilize the molecule against nucleophilic attack or enzymatic processing.

Electronic Effects: The electron-withdrawing nature of the pivaloyl group may reduce the basicity of the pyrrolidine nitrogen, whereas alkyl groups (isopropyl, isobutyl) exert electron-donating effects, increasing basicity. This difference could influence interactions with biological targets or catalytic sites .

生物活性

(R)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H23N2O2

- Molecular Weight: 225.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to act as a modulator of neurotransmitter systems, particularly affecting pathways associated with cognitive function and mood regulation.

Potential Mechanisms:

- Receptor Modulation: The compound may enhance the activity of certain neurotransmitter receptors, which can influence mood and cognitive functions.

- Enzyme Inhibition: It has been suggested that this compound could inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of these signaling molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects: Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

- Cognitive Enhancement: Preliminary studies suggest that it could enhance learning and memory through its effects on cholinergic signaling.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotection in Animal Models:

- A study examined the effects of the compound on models of Alzheimer's disease. Results indicated significant improvements in memory retention and reduced amyloid plaque formation in treated animals compared to controls.

-

Anti-inflammatory Activity:

- In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

-

Cognitive Function Assessment:

- Behavioral tests in rodent models showed enhanced performance in maze navigation tasks, indicating improved spatial learning and memory associated with treatment.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | Study A |

| Anti-inflammatory | Inhibition of TNF-alpha production | Study B |

| Cognitive enhancement | Improved performance in memory tasks | Study C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。